![molecular formula C21H17ClN4O2S3 B6567640 N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1021211-60-8](/img/structure/B6567640.png)
N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.0202170 g/mol and the complexity rating of the compound is 812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C25H19ClN4O2S
- IUPAC Name : N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- A study conducted on a series of thiazolo-pyrimidine derivatives indicated that modifications in the thiazole ring could enhance antibacterial activity .
-
Anticancer Properties
- Research has indicated that compounds similar to N-[(2-chlorophenyl)methyl]-2-{...} display cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- For instance, thiazolo-pyrimidine derivatives have been reported to inhibit tumor growth in xenograft models .
- Neuroprotective Effects
The mechanisms through which N-[(2-chlorophenyl)methyl]-2-{...} exerts its biological effects are under investigation. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-methyl-7-oxo-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-25-19(28)17-18(26(21(29)31-17)14-8-3-2-4-9-14)24-20(25)30-12-16(27)23-11-13-7-5-6-10-15(13)22/h2-10H,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNZHJGKIJAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3Cl)N(C(=S)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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